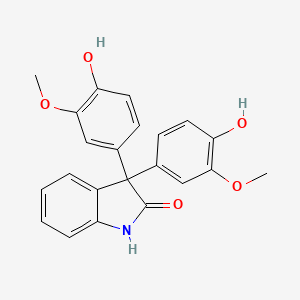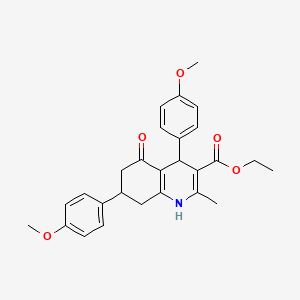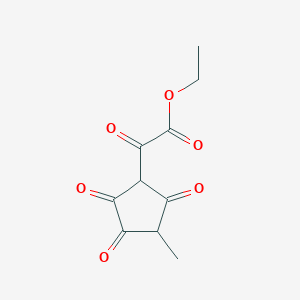
3,3-bis(4-hydroxy-3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
3,3-bis(4-hydroxy-3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one, also known as BHIM, is a synthetic compound with potential therapeutic applications. BHIM belongs to the family of indolinone derivatives, which have been extensively studied for their biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
The chemical compound 3,3-bis(4-hydroxy-3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one and its derivatives have been studied in various chemical reactions and syntheses. For instance, research has explored the reactions between similar compounds, like 3,3-bis(methoxyphenyl)-3H-naphtho[2,1-b]pyran, under specific conditions (Cotterill et al., 1974). Additionally, studies have looked into the efficient synthesis of bis(indolyl)methanes using related compounds as catalysts, highlighting the potential in the development of biologically relevant compounds (Banari et al., 2017).
Pharmaceutical and Biomedical Applications
Some derivatives of this compound have shown promise in pharmaceutical and biomedical fields. For example, studies on indole-3-carbinol and bis(3'-indolyl)methane, which are structurally related to this compound, have demonstrated significant anti-cancer activities. These compounds induce various responses such as growth inhibition, apoptosis, and antiangiogenic activities in cancer cell lines and tumors (Safe et al., 2008).
Material Science and Optoelectronics
In the field of material science and optoelectronics, derivatives of this compound have been researched for their potential applications. For instance, the study of dimethyl 2,3-bis((4-(bis(4-methoxyphenyl)amino)phenyl)ethynyl)fumarate and its Pechmann dyes has revealed valuable insights into their structural, optoelectronic, and charge transport properties, suggesting their suitability as efficient materials for organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).
Antibacterial and Antioxidant Research
Research has also been conducted on the antibacterial and antioxidant properties of biscoumarin derivatives, which are chemically related to this compound. Studies have shown that these derivatives possess significant antibacterial activities against certain strains and demonstrate promising antioxidant potential, suggesting their applicability in food and pharmaceutical industries (Sahar et al., 2017).
Eigenschaften
IUPAC Name |
3,3-bis(4-hydroxy-3-methoxyphenyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-19-11-13(7-9-17(19)24)22(14-8-10-18(25)20(12-14)28-2)15-5-3-4-6-16(15)23-21(22)26/h3-12,24-25H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAZYLBBRLHZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5017289.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017308.png)


![N-methyl-5-({[(5-methyl-2-furyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5017315.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5017322.png)

![N-[3-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B5017342.png)

![N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5017365.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5017370.png)
![11-(4-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5017374.png)